molecular formula C22H22ClFN4O3 B2729480 3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775524-46-3

3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2729480
CAS No.: 1775524-46-3
M. Wt: 444.89
InChI Key: JCQFVTLEOAOGRK-UHFFFAOYSA-N
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Description

3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a potent and selective small molecule inhibitor of histone deacetylase 6 (HDAC6) [https://pubmed.ncbi.nlm.nih.gov/38570185/]. Its research value is primarily in the fields of oncology and neurodegenerative diseases, where HDAC6 inhibition has been shown to induce tumor cell apoptosis and mitigate pathological processes associated with protein aggregation. The compound's mechanism involves binding to the catalytic domain of HDAC6, thereby blocking its deacetylase activity toward key substrates such as α-tubulin. This inhibition leads to increased tubulin acetylation, which disrupts cellular motility, impairs aggresome formation, and ultimately results in anti-proliferative effects in malignant cells [https://pubmed.ncbi.nlm.nih.gov/38570185/]. Furthermore, research indicates this compound exhibits a secondary activity as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatum of the brain [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL4680295/]. This dual inhibitory profile makes it a valuable chemical probe for investigating the complex interplay between HDAC and PDE signaling pathways in neurological and psychiatric disorders, offering researchers a unique tool to dissect novel therapeutic strategies.

Properties

IUPAC Name

3-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O3/c23-17-3-7-19(8-4-17)31-14-20(29)27-11-9-16(10-12-27)21-25-26-22(30)28(21)13-15-1-5-18(24)6-2-15/h1-8,16H,9-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQFVTLEOAOGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazinecarboxamide

Hydrazinecarboxamide derivatives undergo base-mediated cyclization in polar aprotic solvents. For example, heating N-(4-fluorobenzyl)hydrazinecarboxamide with potassium carbonate in dimethylformamide (DMF) at 80–100°C yields the triazolone core.

Reaction Conditions:

  • Solvent: DMF or acetonitrile
  • Base: K₂CO₃ or NaOH
  • Temperature: 80–100°C
  • Yield: 70–85%.

Preparation of the Piperidine-Acetyl Subunit

The piperidine fragment is functionalized with a 2-(4-chlorophenoxy)acetyl group through N-acylation.

Synthesis of 2-(4-Chlorophenoxy)acetyl Chloride

4-Chlorophenol is reacted with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form 2-(4-chlorophenoxy)acetic acid, which is subsequently treated with thionyl chloride (SOCl₂) to generate the acyl chloride.

Reaction Conditions:

  • Chloroacetyl chloride: 1.2 equivalents
  • Solvent: Dichloromethane
  • Catalyst: Pyridine (for acid scavenging)
  • Yield: >90%.

N-Acylation of Piperidin-4-amine

Piperidin-4-amine is acylated with 2-(4-chlorophenoxy)acetyl chloride in dichloromethane using triethylamine as a base. The reaction proceeds at 0–25°C to afford 1-[2-(4-chlorophenoxy)acetyl]piperidin-4-amine .

Optimization Note:

  • Excess acyl chloride (1.5 eq.) ensures complete conversion.
  • Reaction time: 2–4 hours.

Coupling of Triazolone and Piperidine Subunits

The final step involves alkylating the triazolone core with the functionalized piperidine derivative.

N-Alkylation Using Mitsunobu Conditions

The triazolone is treated with 1-[2-(4-chlorophenoxy)acetyl]piperidin-4-amine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) to form the target compound.

Reaction Conditions:

  • Solvent: THF or DMF
  • Temperature: 25–40°C
  • Yield: 60–75%.

Alternative SN2 Displacement

In a two-step process, the triazolone is first brominated at the 3-position using N-bromosuccinimide (NBS), followed by displacement with the piperidine-amine in DMF at 60°C.

Key Data:

Step Reagent Solvent Temp. Yield
Bromination NBS CCl₄ 25°C 85%
Displacement Piperidine-amine DMF 60°C 68% .

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Characterization data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-F), 6.85 (d, 2H, Ar-Cl), 4.10 (s, 2H, CH₂CO), 3.70–3.30 (m, 4H, piperidine).
  • HRMS : m/z calculated for C₂₂H₂₂ClFN₄O₃ [M+H]⁺: 445.14, found: 445.13.

Industrial-Scale Optimization

Patent US5468868A highlights critical process parameters for scalability:

Solvent Selection for Chlorination

Solvent Conversion (%) Selectivity (%)
DMF 98 95
Acetonitrile 92 88
DMA 94 90 .

Temperature Control

Maintaining 20°C during chlorination minimizes byproducts (e.g., over-chlorination).

Challenges and Mitigation Strategies

  • Regioselectivity in Triazolone Alkylation :
    • Use bulky bases (e.g., DBU) to favor N- over O-alkylation.
  • Acyl Chloride Stability :
    • Freshly prepare 2-(4-chlorophenoxy)acetyl chloride to avoid hydrolysis.
  • Piperidine Ring Conformation :
    • Chair conformation stabilization via trifluoroacetic acid (TFA) during coupling.

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity : Compounds containing triazole rings are known for their antifungal properties. The presence of the chlorophenoxy group may enhance this activity by improving the compound's interaction with microbial cell membranes .
  • Neuropharmacology : The piperidine moiety is associated with various psychoactive effects. Research indicates that derivatives of piperidine can exhibit analgesic and anxiolytic properties, making this compound a candidate for further studies in neuropharmacology .
  • Anticancer Potential : The structural characteristics suggest that this compound may interact with biological targets involved in cancer progression. Studies on similar triazole derivatives have shown promising results in inhibiting tumor growth through various mechanisms .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

Study Findings Reference
Study on triazole derivativesDemonstrated significant antifungal activity against Candida species
Neuropharmacological assessmentFound analgesic effects in animal models using piperidine derivatives
Anticancer researchReported inhibition of cell proliferation in various cancer cell lines

Synthesis and Development

The synthesis of 3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions:

  • Formation of the piperidine derivative.
  • Acetylation with 4-chlorophenoxyacetic acid.
  • Cyclization to form the triazole ring.

This synthetic route allows for the introduction of various substituents that can enhance biological activity.

Mechanism of Action

The mechanism of action of 3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine-Linked Triazolones

Key structural analogs differ in substituents on the piperidine acetyl group and triazolone ring, impacting physicochemical and biological properties:

Compound Name Piperidine Substituent Triazolone Substituent Notable Properties/Activities Reference
Target Compound 2-(4-Chlorophenoxy)acetyl 4-(4-Fluorophenyl)methyl N/A (structural focus)
3-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one 2-(4-Bromophenyl)acetyl 4-Phenyl Antimicrobial activity (inferred)
3-{1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one 2-(4-Fluorophenoxy)acetyl 4-Phenyl Enhanced solubility (fluorine effect)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-thiazole N/A (thiazole core) 4-Fluorophenyl, methyl triazole Antimicrobial activity (explicit)

Key Observations :

  • Halogen Effects : Bromine (bulky, lipophilic) vs. chlorine/fluorine (electronegative) alters binding affinity and metabolic stability. Fluorine enhances solubility and bioavailability .
  • Core Heterocycle : Thiazole-containing analogs () show explicit antimicrobial activity, while triazolone derivatives may prioritize enzyme inhibition (e.g., herbicide targets in ) .
Triazolone-Based Herbicide Intermediates

Compounds with the 4,5-dihydro-1H-1,2,4-triazol-5-one core, such as 4,5-dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-1,2,4-triazol-5-one (), are intermediates in synthesizing carfentrazone-ethyl, a potent herbicide. Comparatively, the target compound’s 4-fluorophenylmethyl group may reduce herbicidal activity but enhance selectivity for non-agrochemical applications (e.g., CNS targets due to piperidine’s bioavailability) .

Biological Activity

The compound 3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 1775524-46-3) is a complex organic molecule with potential pharmacological applications. Its structure incorporates a piperidine ring, a triazole moiety, and chlorophenoxy and fluorophenyl substituents, suggesting diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic uses.

Molecular Formula

  • Molecular Formula : C22H22ClFN4O3
  • Molecular Weight : 444.89 g/mol

Structural Features

The compound features:

  • A piperidine ring , which is often associated with psychoactive properties.
  • A triazole ring , known for its role in antifungal and antibacterial activity.
  • Substituents such as 4-chlorophenoxy and 4-fluorophenyl , which may enhance biological activity through electronic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing piperidine and triazole moieties have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the chlorophenoxy group may further enhance these effects by increasing lipophilicity and facilitating membrane penetration.

Enzyme Inhibition

Inhibitory activity against key enzymes has been reported for structurally related compounds:

  • Acetylcholinesterase (AChE) : Compounds similar to the target compound demonstrated strong AChE inhibition, which is critical in treating neurodegenerative diseases .
  • Urease : The compound's structural analogs have shown potent urease inhibitory activity, with IC50 values significantly lower than standard references . This suggests potential applications in managing conditions like urinary tract infections.

Docking Studies

Molecular docking studies have elucidated the binding interactions of this compound with various biological targets. These studies indicate that the triazole moiety can interact favorably with active sites of enzymes, enhancing its pharmacological profile .

Study 1: Synthesis and Evaluation of Antibacterial Activity

A study synthesized several derivatives of triazole-piperidine compounds, including the target compound. The synthesized compounds were evaluated for their antibacterial properties against multiple strains. Results showed that certain derivatives exhibited significant antibacterial activity, with a focus on their mechanism involving membrane disruption .

Study 2: In Silico Studies on Enzyme Inhibition

In silico studies were conducted to predict the enzyme inhibition potential of the compound. The results indicated strong binding affinities for both AChE and urease, suggesting that modifications to the existing structure could lead to enhanced inhibitory effects .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialModerate to strong activity against specific bacteria
Enzyme InhibitionStrong AChE and urease inhibition
Molecular DockingFavorable interactions with enzyme active sites

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the piperidine core. A common approach includes:

  • Step 1 : Condensation of a chlorophenoxy acetyl chloride with a piperidin-4-yl precursor to form the 1-[2-(4-chlorophenoxy)acetyl]piperidine intermediate.
  • Step 2 : Introduction of the 4-fluorophenylmethyl group via alkylation or reductive amination.
  • Step 3 : Cyclization to form the 4,5-dihydro-1H-1,2,4-triazol-5-one ring using carbodiimide coupling agents or thiourea derivatives.
    Critical factors include reaction temperature control (to avoid racemization) and purification via column chromatography or recrystallization .

Q. How can the structure of this compound be confirmed experimentally?

  • X-ray crystallography : Resolve the absolute configuration and confirm stereochemistry (e.g., piperidine ring conformation) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, particularly distinguishing between the 4-fluorophenylmethyl and triazolone moieties.
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of the chlorophenoxy group) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence bioactivity?

  • Methodology :
    • Synthesize analogs with substituent variations (e.g., replacing 4-fluorophenyl with 4-chlorophenyl).
    • Compare binding affinities using kinase inhibition assays or receptor-binding studies.
    • Analyze steric/electronic effects via computational modeling (e.g., DFT calculations).
  • Key Findings : Fluorine’s electron-withdrawing effect may enhance metabolic stability, while chlorine’s bulkiness could alter steric interactions with target proteins .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Case Study : If one study reports potent CYP450 inhibition while another shows no activity:
    • Replicate assays under standardized conditions (e.g., buffer pH 6.5 for enzyme stability ).
    • Validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).
    • Investigate metabolite interference via LC-MS/MS analysis .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Protocol :
    • Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.
    • Monitor degradation via HPLC at intervals (0, 6, 24 hours).
    • Identify degradation products using high-resolution mass spectrometry (HRMS) .

Methodological Challenges

Q. What are the best practices for optimizing yield in the final cyclization step?

  • Approach :
    • Screen cyclization agents (e.g., EDCI vs. DCC) to minimize side reactions.
    • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
    • Employ Dean-Stark traps for azeotropic removal of water in thiourea-mediated cyclizations .

Q. How can crystallographic data be leveraged to predict binding modes with biological targets?

  • Workflow :
    • Extract torsion angles and bond lengths from X-ray structures (e.g., piperidine ring puckering ).
    • Perform molecular docking using software like AutoDock Vina, incorporating solvent effects.
    • Validate predictions with mutagenesis studies on key residues (e.g., kinase ATP-binding pockets) .

Data Analysis and Interpretation

Q. How to address discrepancies in IC50 values across different assay platforms?

  • Root Cause Analysis :
    • Check for differences in assay buffer composition (e.g., DMSO concentration affecting solubility).
    • Normalize data using internal controls (e.g., staurosporine for kinase assays).
    • Apply statistical tools (e.g., Bland-Altman plots) to quantify variability .

Q. What computational tools are recommended for SAR studies of this compound?

  • Tools :
    • Schrödinger Suite : For QSAR modeling and free-energy perturbation (FEP) calculations.
    • MOE : To map pharmacophore features (e.g., hydrogen bond acceptors in the triazolone ring).
    • PyMOL : Visualize protein-ligand interactions using crystallographic data .

Advanced Structural Characterization

Q. How to determine the protonation state of the piperidine nitrogen under physiological pH?

  • Techniques :
    • 15N^{15}N-NMR titration to monitor chemical shift changes across pH 4–7.
    • X-ray diffraction of co-crystals with phosphate buffers (pH 7.4) .

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